(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(1-ethylpiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHDPNAOCNHJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Ethylpiperidin-3-amine
Starting Material : 3-Aminopiperidine (CAS 2851-61-4).
Reagents : Ethyl bromide, potassium carbonate (base), ethanol solvent.
Conditions : Reflux at 80°C for 12 hours.
Mechanism :
The piperidine nitrogen undergoes nucleophilic alkylation with ethyl bromide, forming 1-ethylpiperidin-3-amine. Excess ethyl bromide ensures complete substitution, while potassium carbonate neutralizes HBr byproduct.
Boc Protection of the 3-Amino Group
Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
Conditions : Room temperature, 24 hours.
Procedure :
-
Dissolve 1-ethylpiperidin-3-amine (1 equiv) in DCM.
-
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir until completion (monitored via TLC or HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Scale | 10 mmol |
| Boc₂O Equiv | 1.2 |
| Purification | Column chromatography (hexane:EtOAc = 4:1) |
Method 2: Reductive Amination Route
Synthesis of 1-Ethylpiperidin-3-one
Starting Material : Piperidin-3-one (CAS 2550-44-1).
Reagents : Ethylamine hydrochloride, sodium cyanoborohydride (NaBH₃CN), methanol.
Conditions : 0°C to room temperature, 6 hours.
Mechanism :
Piperidin-3-one undergoes reductive amination with ethylamine, facilitated by NaBH₃CN, to yield 1-ethylpiperidin-3-amine.
Boc Protection
Identical to Method 1 (Section 2.2), yielding the target compound.
Advantage : Avoids harsh alkylation conditions, suitable for acid-sensitive intermediates.
Method 3: Selective Deprotection Strategy
Preparation of tert-Butyl 3-(Ethoxycarbonylamino)piperidine-1-carboxylate
Starting Material : tert-Butyl 3-aminopiperidine-1-carboxylate (CAS 934169-87-6).
Reagents : Ethyl chloroformate, triethylamine (TEA), tetrahydrofuran (THF).
Conditions : 0°C, 2 hours.
Procedure :
-
React tert-butyl 3-aminopiperidine-1-carboxylate with ethyl chloroformate (1.1 equiv) in THF.
-
Quench with water and extract with ethyl acetate.
N-Ethylation and Deprotection
-
N-Ethylation : Treat with ethyl iodide and K₂CO₃ in DMF (60°C, 8 hours).
-
Selective Boc Removal : React with HCl in dioxane (0°C, 1 hour).
-
Final Boc Protection : Repeat Boc₂O reaction (Section 2.2).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 3-Aminopiperidine | Piperidin-3-one | tert-Butyl 3-aminopiperidine-1-carboxylate |
| Key Step | Alkylation | Reductive amination | Selective deprotection |
| Total Yield | 55–63% | 50–55% | 55–60% |
| Scalability | High | Moderate | Moderate |
| Purification Complexity | Medium | High | Medium |
Method 1 is preferred for industrial-scale synthesis due to straightforward steps and higher yields. Method 3 offers selectivity advantages but involves costly intermediates.
Reaction Optimization Insights
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
1.1. Neurological Applications
Research indicates that compounds similar to (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester exhibit neuroprotective properties. For instance, derivatives of piperidine have been studied for their ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. A study demonstrated that certain piperidine derivatives can act as both β-secretase and acetylcholinesterase inhibitors, thereby preventing amyloidogenesis and promoting cognitive function in animal models .
1.2. Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit NLRP3 inflammasome activation, which is crucial in mediating inflammatory responses in diseases such as gout and diabetes. These compounds were assessed for their ability to reduce IL-1β release and pyroptotic cell death in macrophage models .
3.1. In Vitro Studies on Neuroprotection
A study conducted on piperidine derivatives demonstrated that specific modifications could enhance neuroprotective effects against oxidative stress induced by amyloid-beta in astrocytes. The results indicated a significant reduction in TNF-α levels and oxidative markers, suggesting the potential for these compounds in treating neurodegenerative diseases .
3.2. In Vivo Efficacy Against Inflammation
In vivo studies using animal models have shown that piperidine-based compounds can significantly reduce inflammation markers after administration of lipopolysaccharides (LPS). These findings support the hypothesis that these compounds may serve as therapeutic agents for inflammatory diseases .
Comparative Analysis of Piperidine Derivatives
| Compound Name | Activity Type | Research Findings |
|---|---|---|
| (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester | Neuroprotective, Anti-inflammatory | Inhibits amyloid aggregation; reduces IL-1β release |
| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Neuroprotective | Moderate protective effect against Aβ-induced cytotoxicity |
| Piperidin-4-yl derivatives | Anti-inflammatory | Effective against NLRP3 activation; reduces pyroptosis |
Mechanism of Action
The mechanism of action of (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of (1-Ethyl-piperidin-3-yl)-carbamic acid tert-butyl ester share the Boc-protected amine motif but differ in substituents, ring systems, and functional groups. Below is a detailed comparison based on synthesis, reactivity, and applications:
Structural and Molecular Comparison
Notes:
- *Hypothetical data inferred from analogs.
- Ethyl-piperidine derivatives (e.g., ) exhibit enhanced lipophilicity compared to dihydroxy-piperidine variants (e.g., ), impacting membrane permeability.
- Fluorinated analogs (e.g., ) may exhibit altered electronic properties, influencing binding affinity in drug-receptor interactions.
Reactivity and Stability
- Boc Deprotection : All analogs undergo acid-mediated Boc removal (e.g., HCl/dioxane or TFA) .
- Steric Effects : Bulky substituents (e.g., ethoxy-pyrimidinyl in ) may slow reaction rates in further functionalization.
- Moisture Sensitivity : Anhydrous conditions are critical for analogs like pent-4-enyl-carbamic acid tert-butyl ester .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or pharmacokinetic data for (1-Ethyl-piperidin-3-yl)-carbamic acid tert-butyl ester are absent in the provided evidence.
- Contradictions : Fluorinated analogs (e.g., ) show superior stability but may introduce synthetic complexity compared to alkyl-substituted derivatives.
- Future Directions : Computational modeling (e.g., QSAR) could predict the target compound’s properties based on structural analogs.
Biological Activity
(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₂₄N₂O₂
- Functional Groups : Piperidine ring, carbamic acid ester
The presence of the tert-butyl ester enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as absorption and distribution in biological systems.
The biological activity of (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity or alter receptor signaling pathways, potentially leading to a range of biological effects. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling and responses.
1. Neuropharmacology
Research indicates that compounds with piperidine structures often exhibit significant neuropharmacological properties. For instance, derivatives similar to (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester have been investigated for their roles in treating neurological disorders and may exhibit protective effects against neurotoxic agents like amyloid-beta .
2. Anti-inflammatory Activity
Studies have shown that related compounds can demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. This suggests that (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester could be explored for its potential in treating inflammatory conditions .
3. Anticancer Properties
There is emerging evidence that piperidine derivatives possess anticancer activity. For example, some studies have indicated that compounds derived from similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester, it is useful to compare it with other related compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester | C₁₂H₂₄N₂O₂ | Ethyl substitution on piperidine |
| N-Methylpiperidine | C₇H₁₅N | Contains a methyl group instead of ethyl |
| Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Features a carboxylic acid group |
The unique combination of functional groups in (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities associated with this compound:
- Synthesis Methodology : The synthesis typically involves the reaction of tert-butyl chloroformate with 1-ethylpiperidine in the presence of a base like triethylamine. This process yields the desired carbamate product through a series of well-defined steps.
- Biological Testing : In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of derivatives of this compound. For instance, one study reported significant inhibition of IL-1β release in macrophage models treated with related piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves asymmetric catalysis or multi-step functionalization of piperidine scaffolds. For example, rhodium-catalyzed conjugate additions of arylboronic acids to unsaturated tert-butyl esters using chiral diene ligands can achieve high enantiomeric excess (e.g., >90% ee) . Alternatively, stepwise approaches involving Boc protection of piperidine intermediates (e.g., starting from L-aspartic acid β-tert-butyl ester) followed by alkylation or amidation are common . Key factors include solvent choice (e.g., THF for ligand solubility), temperature control (0–25°C for stereochemical fidelity), and catalyst loading (1–5 mol% Rh).
Q. How can researchers verify the structural integrity of (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for carbamate and ethyl-piperidine signals) with high-resolution mass spectrometry (HRMS). For example, tert-butyl carbamates exhibit characteristic Boc-protected amine peaks at δ 1.4–1.5 ppm (C(CH₃)₃) in ¹H NMR . FT-IR can confirm carbamate C=O stretches near 1680–1720 cm⁻¹ . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical to detect diastereomers or unreacted intermediates.
Q. What safety protocols are essential when handling tert-butyl carbamate derivatives in laboratory settings?
- Methodological Answer :
- Respiratory/eye protection : Use NIOSH-approved N95 masks and goggles due to potential dust/aerosol formation .
- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent permeation .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent Boc-group hydrolysis .
- First aid : For skin contact, wash with 0.1 M HCl followed by soap; for inhalation, administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can computational docking studies optimize the design of (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester derivatives for target binding (e.g., viral proteases)?
- Methodological Answer : Molecular docking (e.g., Glide/SP or XP scoring in Schrödinger) can predict binding poses and affinities. For example, a derivative with a cyclopentyl-dihydroxypyrimidine scaffold showed a Glide score of −8.21 kcal/mol against SARS-CoV-2 Mpro, forming five hydrogen bonds with residues GLN 189, LEU 141, and HIS 164 . Use molecular dynamics (MD) simulations (100 ns, AMBER force field) to validate stability via RMSD (<2.0 Å) and RMSF (<1.5 Å) metrics . Hydrophobic interactions with LEU 27 and MET 49 are critical for ligand retention .
Q. What strategies resolve contradictions in enantioselectivity data during asymmetric synthesis of tert-butyl carbamates?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., keto-enol tautomerization). Mitigate by:
- Ligand screening : Chiral dienes (e.g., (R,R)-Ph-BOD*) vs. phosphoramidites for Rh-catalyzed additions .
- Additive optimization : Use 4Å molecular sieves to control moisture or Cs₂CO₃ to suppress racemization .
- Kinetic resolution : Employ lipases (e.g., CAL-B) for dynamic kinetic asymmetric transformations (DYKAT) .
Q. How does the tert-butyl carbamate group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : The Boc group enhances metabolic stability by shielding amine moieties from cytochrome P450 oxidation. In vitro assays (e.g., liver microsomes) show a 2–3× increase in half-life (t₁/₂) compared to unprotected analogs . However, acidic conditions (e.g., gastric pH) can hydrolyze the Boc group, necessitating prodrug strategies for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
